(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL

Description

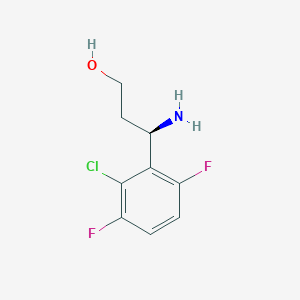

“(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL” is a chiral amino alcohol derivative characterized by a phenyl ring substituted with chlorine and fluorine atoms at positions 2, 3, and 4. The compound’s structural uniqueness lies in the trifunctional substitution pattern on the aromatic ring and its stereospecific configuration, which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C9H10ClF2NO |

|---|---|

Molecular Weight |

221.63 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10ClF2NO/c10-9-6(12)2-1-5(11)8(9)7(13)3-4-14/h1-2,7,14H,3-4,13H2/t7-/m1/s1 |

InChI Key |

AXYNUPIGLYEZCJ-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1F)[C@@H](CCO)N)Cl)F |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(CCO)N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3,6-difluorobenzene and ®-3-amino-1-propanol.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including the use of catalysts and solvents to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Key Steps

-

Condensation Reaction :

-

A chiral amine reacts with a halogenated benzaldehyde (e.g., 2-chloro-3,6-difluorobenzaldehyde) to form an imine intermediate.

-

Example reagents: Chiral amines (e.g., (R)-2-aminopropanol derivatives).

-

-

Reduction :

-

The imine is reduced to yield the amino alcohol.

-

Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

-

Stereochemical Control :

-

The (3R)-configuration is typically achieved through asymmetric catalysis or chiral induction during the condensation step.

-

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

-

Amino group (-NH₂): Acts as a nucleophile in substitution reactions.

-

Hydroxyl group (-OH): Involved in hydrogen bonding and elimination reactions.

-

Difluorophenyl substituent : Enhances hydrophobicity and electronic effects due to fluorine’s electronegativity.

Reaction Mechanisms

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | Alkylating agents (e.g., alkyl halides) | Formation of substituted amino alcohol derivatives. |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Conversion of -OH to a carbonyl group. |

| Reduction | Reducing agents (e.g., NaBH₄) | Selective reduction of carbonyl groups. |

| Condensation | Carbonyl compounds (e.g., ketones) | Formation of imine intermediates. |

Biological Interactions

The compound’s fluorinated aromatic ring and chiral amino alcohol core enable interactions with biological targets:

-

Hydrogen Bonding : The -NH₂ and -OH groups form hydrogen bonds with enzymes or receptors.

-

Hydrophobic Interactions : Fluorine atoms enhance binding affinity via lipophilic interactions.

-

Enzyme Modulation : Potentially inhibits or activates kinases (e.g., PIM kinases) by altering phosphorylation pathways .

Structural Analog Comparisons

While direct data for the target compound is limited, analogs like (3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol provide insights:

-

Reactivity Trends : Fluorine substituents at meta positions (e.g., 2,6-difluoro) increase metabolic stability and alter reactivity compared to ortho positions.

-

Chirality Impact : The (3R)-isomer exhibits distinct pharmacokinetic properties compared to (3S)-enantiomers .

Challenges in Analysis

-

Limited Published Data : The specific compound’s reactivity profile is not directly documented in the provided sources.

-

Structural Complexity : Multiple halogens (Cl, F) and stereogenic centers complicate reaction selectivity.

-

Bioavailability : Fluorinated groups may affect solubility and tissue distribution.

References EvitaChem: (3R)-3-amino-3-(2,6-difluorophenyl)propan-1-ol synthesis and properties. Smolecule: General synthesis methods for amino alcohol derivatives. PubChem: Structural and computational data for (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol. EvitaChem: (3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol reactivity. ACS Publications: PIM kinase inhibitor studies with amino alcohol analogs.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can serve as an intermediate in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The substituted phenyl ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of halogenated phenylpropanolamines. Below is a comparative analysis with structurally related analogs, based on available data from diverse sources:

Structural and Functional Comparison

Key Observations

Substituent Effects :

- The target compound’s 2-chloro-3,6-difluorophenyl group introduces steric and electronic effects distinct from analogs with fewer halogen substituents. For example, the absence of a 3-fluorine in CAS 1323966-28-4 may reduce steric hindrance and alter binding affinity in receptor interactions .

- The single fluorine in CAS 612532-14-6 simplifies the substitution pattern, likely increasing metabolic stability but reducing polarity compared to the target compound .

Stereochemical Impact :

- The (3R) configuration in the target compound contrasts with the (2R,3R) configuration in the triazole-containing analog (CAS N/A). This difference could influence chiral recognition in enzymatic or receptor-mediated processes .

Hypothetical Property Comparison (Based on Structural Trends)

| Property | Target Compound | CAS 1323966-28-4 | CAS 612532-14-6 |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (higher due to Cl and F) | ~1.5 | ~1.2 |

| Water Solubility | Moderate (polar groups) | Moderate | Higher (fewer halogens) |

| Bioactivity Potential | High (multisubstitution) | Moderate | Low (simpler structure) |

Biological Activity

(3R)-3-Amino-3-(2-chloro-3,6-difluorophenyl)propan-1-OL, with the CAS number 1373865-67-8, is a compound that has gained attention due to its potential biological activities. This article reviews its chemical properties, biological targets, and therapeutic implications based on diverse research findings.

- Molecular Formula : C9H10ClF2NO

- Molecular Weight : 221.63 g/mol

- Structure : The compound features an amino group and a difluorophenyl moiety, contributing to its biological activity.

The compound has been studied for its interaction with various biological targets, particularly enzymes involved in metabolic pathways. One of the significant mechanisms identified is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair. By inhibiting DHFR, this compound potentially disrupts the proliferation of cancer cells and has implications in treating various malignancies .

Pharmacological Effects

Research indicates that this compound exhibits:

- Antitumor Activity : It has shown promise in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating autoimmune diseases .

In Vitro Studies

Several studies have utilized cell lines to assess the efficacy of this compound:

- Cancer Cell Lines : The compound was tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Inhibition assays demonstrated that this compound effectively inhibits DHFR with an IC50 value indicating high potency compared to standard inhibitors .

Structure-Activity Relationship (SAR)

The structure of this compound has been analyzed to understand how modifications influence its biological activity. Key findings include:

- The presence of the difluorophenyl group enhances lipophilicity, facilitating cellular uptake.

- Variations in the amino group's configuration significantly affect binding affinity to target enzymes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClF2NO |

| Molecular Weight | 221.63 g/mol |

| CAS Number | 1373865-67-8 |

| Antitumor Activity | Effective in HeLa and A549 cell lines |

| DHFR Inhibition IC50 | < 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.